molecular formula C23H32O5 B024441 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione CAS No. 640-87-9

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione

货号: B024441
CAS 编号: 640-87-9
分子量: 388.5 g/mol
InChI 键: HPAKILCZTKWIFK-JZTHCNPZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione is a high-purity steroid intermediate of significant interest in organic synthesis and pharmaceutical research. This white to almost white crystalline powder has a molecular formula of C₂₃H₃₂O₅ and a molecular weight of 388.50 g/mol. It is characterized by a specific optical rotation of [α]₂₀/D = +120 to +130° (c=0.2, Acetone) and a melting point of 233.0 to 237.0 °C . This compound is primarily valued as a key synthetic precursor in the development of steroid-based therapeutics. Its specific molecular architecture makes it a versatile building block for synthesizing and studying more complex corticosteroids and other hormonally active molecules. Researchers utilize it in endocrinology to investigate steroid hormone functions, metabolic pathways, and related disease mechanisms. Furthermore, it finds application in veterinary medicine research for developing treatments that manage reproductive health and in biochemical studies to explore its effects on specific cellular pathways and receptors. Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKILCZTKWIFK-JZTHCNPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-87-9
Record name 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Deoxycortisol 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-DEOXYCORTISOL 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYH4TKR3TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione" research in congenital adrenal hyperplasia

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 11-Deoxycortisol 21-Acetate (Cortexolone Acetate) in Congenital Adrenal Hyperplasia Content Type: Technical Monograph & Experimental Guide Audience: Analytical Chemists, Endocrinologists, and Pharmaceutical Scientists[1]

Critical Reagent in the Diagnosis and Therapeutic Synthesis for Congenital Adrenal Hyperplasia[1]

Executive Summary

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione , chemically known as 11-Deoxycortisol 21-Acetate (or Cortexolone Acetate; CAS: 640-87-9), is the stable ester derivative of 11-Deoxycortisol (Compound S).[1][2][3] In the research and management of Congenital Adrenal Hyperplasia (CAH), this molecule serves two pivotal roles:

  • Analytical Standard: It is the primary reference material used to calibrate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for diagnosing 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Hydroxylase Deficiency (11
    
    
    
    -OHD)
    .
  • Synthetic Precursor: It is a key intermediate in the industrial synthesis of Hydrocortisone (Cortisol), the standard glucocorticoid replacement therapy for CAH.[1]

This guide details the pathophysiological relevance, analytical protocols for LC-MS/MS profiling, and the specific handling of the acetate ester in research workflows.[1]

Part 1: Pathophysiological Framework
The Role of 11-Deoxycortisol in CAH

Congenital Adrenal Hyperplasia is a group of autosomal recessive disorders impairing cortisol biosynthesis.[1][4][5] While 21-hydroxylase deficiency is most common, 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-hydroxylase deficiency (11

-OHD)
accounts for 5–8% of cases.

Mechanism of Disease:

  • Enzymatic Block: Mutations in the CYP11B1 gene inactivate the 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxylase enzyme.
    
  • Accumulation: The conversion of 11-Deoxycortisol to Cortisol is blocked.[1]

  • Consequences:

    • Glucocorticoid Deficiency: Low cortisol triggers ACTH hypersecretion.[5]

    • Mineralocorticoid Excess: Accumulation of 11-Deoxycorticosterone (DOC) causes salt retention and hypertension (distinguishing it from salt-wasting 21-OHD).[1]

    • Androgen Excess: Shunting of precursors toward androgen synthesis causes virilization.[5]

The Acetate Connection: In biological samples (serum/plasma), the analyte is the free alcohol (11-Deoxycortisol ).[1] However, research laboratories and assay manufacturers utilize 11-Deoxycortisol 21-Acetate as the reference standard due to the enhanced stability provided by the acetate group at position C21, preventing oxidation during storage.[1]

Visualization: Steroidogenesis Blockade in 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-OHD

SteroidPathway cluster_legend Key Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Prog Progesterone Pregnenolone->Prog CYP17 CYP17A1 Pregnenolone->CYP17 CYP21 CYP21A2 Prog->CYP21 OHP 17-OH Progesterone Andro Androstenedione OHP->Andro Shunting OHP->CYP21 S 11-Deoxycortisol (Accumulates in 11β-OHD) CYP11B1 CYP11B1 (Defective) S->CYP11B1 Cortisol Cortisol (Deficient) CYP17->OHP CYP21->S 11-Deoxycorticosterone 11-Deoxycorticosterone CYP21->11-Deoxycorticosterone CYP11B1->Cortisol Blocked Accumulation Accumulation Marker

Caption: Pathway illustrating the CYP11B1 block, leading to 11-Deoxycortisol accumulation (the diagnostic marker).

Part 2: Analytical Method Development (LC-MS/MS)

The definitive diagnosis of 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-OHD requires quantifying 11-Deoxycortisol. Immunoassays often cross-react with other steroids; therefore, LC-MS/MS  is the gold standard.[1]
Experimental Protocol: Standard Preparation & Extraction

Objective: To utilize 11-Deoxycortisol 21-Acetate as a calibration standard for quantifying serum 11-Deoxycortisol.[1]

Note on Chemistry: The 21-acetate is a prodrug/precursor form.[1] For accurate quantification, the standard curve must be prepared using the free alcohol form, OR the acetate must be quantitatively hydrolyzed if used as a spike.[1] Most certified reference materials (CRMs) are supplied as the free alcohol, but if synthesizing in-house or using pharmaceutical grade raw material (the Acetate), hydrolysis is required.[1]

Step 1: Stock Solution Preparation

  • Weighing: Dissolve 10 mg of 11-Deoxycortisol 21-Acetate in 10 mL of HPLC-grade Methanol (1 mg/mL).

  • Hydrolysis (If using Acetate as primary source):

    • Aliquot 1 mL of stock.

    • Add 100 µL of 0.1 M NaOH. Incubate at 37°C for 30 mins to cleave the acetate ester.

    • Neutralize with 100 µL 0.1 M HCl.

    • Validation: Confirm complete conversion to 11-Deoxycortisol (MW 346.[1]46) via MS scan (Loss of 42 Da acetyl group).[1]

Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE) [1]

  • Matrix: 200 µL Serum/Plasma.

  • Internal Standard (IS): Add 20 µL deuterated 11-Deoxycortisol-d4.

  • Solvent: Add 1 mL Methyl tert-butyl ether (MTBE).

  • Agitation: Vortex 5 mins; Centrifuge at 3000g for 5 mins.

  • Drying: Transfer supernatant; evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL 50:50 Methanol/Water.

Step 3: LC-MS/MS Parameters [1][6]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).[1]

  • Mobile Phase: (A) 2mM Ammonium Fluoride in Water; (B) Methanol.[1]

  • Ionization: ESI Positive Mode.

Data Table: MRM Transitions for CAH Profiling
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (min)Clinical Relevance
11-Deoxycortisol 347.2 109.1 97.1 3.4 High in 11

-OHD
17-OH Progesterone331.297.1109.14.1High in 21-OHD
Cortisol363.2121.197.12.8Low in CAH
Androstenedione287.297.1109.14.5Androgen Excess

Note: 11-Deoxycortisol and 17-OH Progesterone are isobaric (similar mass) but separate chromatographically. 21-Acetate derivatives would appear at m/z 389.2 if unhydrolyzed.[1]

Visualization: Analytical Workflow

LCMS_Workflow Sample Patient Serum (Contains 11-Deoxycortisol) Extraction LLE Extraction (MTBE) Sample->Extraction Standard Ref Standard (11-Deoxycortisol 21-Acetate) Hydrolysis Alkaline Hydrolysis (Remove Acetate) Standard->Hydrolysis If using Acetate Hydrolysis->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS MS/MS Detection (m/z 347.2 -> 109.1) LC->MS Data Quantification (Diagnosis) MS->Data

Caption: Workflow for processing serum samples and acetate standards for CAH diagnosis.

Part 3: Synthetic Utility in Drug Development

While the acetate is a reagent in diagnostics, it is a critical intermediate in the manufacturing of the treatment for CAH (Hydrocortisone).[1]

The Reichstein's Substance S Route:

  • Starting Material: 11-Deoxycortisol 21-Acetate (Reichstein's Substance S Acetate).[1][2]

  • Biotransformation: The chemical synthesis of the 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -hydroxyl group is difficult and low-yield. Therefore, the pharmaceutical industry uses microbial fermentation .[1]
    
    • Organism:Curvularia lunata or Absidia coerulea.

    • Reaction: The fungus expresses the 11ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -hydroxylase enzyme (biomimetic to the human enzyme missing in CAH patients).
      
  • Process:

    • Substrate: 11-Deoxycortisol 21-Acetate.[1][2]

    • Microbial Action: Hydrolyses the acetate

      
       Hydroxylates C11.
      
    • Product: Hydrocortisone (Cortisol).[1]

Why this matters for Research: Researchers developing new steroid replacements or studying the enzymatic kinetics of CYP11B1 often use the 21-acetate as the substrate because it permeates cell membranes more effectively than the free alcohol before being intracellularly hydrolyzed.[1]

References
  • Endocrine Society. (2018).[1] Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline.[1] Journal of Clinical Endocrinology & Metabolism. [Link]

  • National Institutes of Health (NIH). (2025). Congenital Adrenal Hyperplasia - StatPearls.[1] NCBI Bookshelf. [Link]

  • Journal of the Endocrine Society. (2019). Liquid Chromatography/Tandem Mass Spectrometry Profile of 16 Serum Steroids... for Management of CAH.[Link][1]

  • PubChem. (2025).[1] 11-Deoxycortisol 21-acetate (Compound Summary). National Library of Medicine. [Link][1]

  • ResearchGate. (2023). LC-MS/MS analysis of steroid hormones for 5 patients with rare types of CAH.[Link]

Sources

Methodological & Application

"21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione" administration in mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Administration of 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione (11-Deoxycortisol Acetate) in Mice

Part 1: Executive Summary & Chemical Identity

Compound Identification:

  • IUPAC Name: 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione[1][2]

  • Common Names: 11-Deoxycortisol Acetate; Cortexolone Acetate; Reichstein's Substance S Acetate.

  • CAS Number: 640-87-9[2][3]

  • Molecular Formula: C₂₃H₃₂O₅

  • Molecular Weight: 388.5 g/mol

Core Application Scope: This compound is the acetate ester of 11-Deoxycortisol (Cortexolone) . Unlike its structural analog Deoxycorticosterone (DOC), which is a potent mineralocorticoid used to induce hypertension, 11-Deoxycortisol Acetate is primarily used to investigate:

  • Glucocorticoid Receptor (GR) Modulation: Acts as a weak agonist or competitive antagonist depending on the tissue and co-presence of endogenous corticosterone.

  • Steroidogenesis Enzyme Kinetics: Serves as a specific substrate to probe 11

    
    -hydroxylase (CYP11B1)  activity in vivo.
    
  • HPA Axis Feedback: Used to mimic "Compound S" accumulation seen in 11

    
    -hydroxylase deficiency (Congenital Adrenal Hyperplasia).
    

Part 2: Critical Experimental Distinctions (Safety & Integrity)

⚠️ CRITICAL WARNING: DO NOT CONFUSE WITH DOCA

Before proceeding, verify your experimental goal. This molecule is NOT Deoxycorticosterone Acetate (DOCA).

Feature11-Deoxycortisol Acetate (This Topic)Deoxycorticosterone Acetate (DOCA)
Structure Contains 17

-Hydroxyl group
Lacks 17

-Hydroxyl group
Primary Receptor Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
Physiological Effect Weak Glucocorticoid / AntagonistPotent Mineralocorticoid (Na+ retention)
Key Model Use Steroidogenesis / HPA Axis StudiesHypertension / Cardiac Hypertrophy
CAS 640-87-956-47-3

Expert Insight: The presence of the 17


-hydroxyl group significantly reduces affinity for the Mineralocorticoid Receptor. Administering this compound will fail  to induce the robust hypertensive phenotype seen in DOCA-salt models.

Part 3: Mechanism of Action & Signaling Pathway

Upon administration, esterases rapidly cleave the C21-acetate group, yielding the active metabolite 11-Deoxycortisol (Cortexolone) .

1. Metabolic Fate (Substrate Action): 11-Deoxycortisol is the immediate precursor to Cortisol (in humans) or can be metabolized in mice (which primarily produce Corticosterone). In mice, exogenous administration challenges the adrenal CYP11B1 enzyme.

  • Pathway: 11-Deoxycortisol

    
     Cortisol.
    

2. Receptor Interaction:

  • Glucocorticoid Receptor (GR): Cortexolone binds to GR but lacks the C11-hydroxyl group required for stable helix 12 positioning in the ligand-binding domain. This results in weak transcriptional activation or competitive antagonism against endogenous corticosterone.

Visualizing the Pathway (Graphviz DOT):

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Prog 17α-OH-Progesterone Progesterone->OH_Prog CYP17A1 DOC Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 Cortexolone 11-Deoxycortisol (Cortexolone) OH_Prog->Cortexolone CYP21A2 (Endogenous) Target 11-Deoxycortisol Acetate (Exogenous Input) Target->Cortexolone Esterases (Rapid Hydrolysis) Cortisol Cortisol (Glucocorticoid) Cortexolone->Cortisol CYP11B1 (11β-hydroxylase) GR Glucocorticoid Receptor Cortexolone->GR Binds GR (Weak Agonist/Antagonist) Corticosterone Corticosterone DOC->Corticosterone CYP11B1

Caption: Metabolic pathway of 11-Deoxycortisol Acetate. The compound enters as a precursor, is hydrolyzed to Cortexolone, and serves as a substrate for CYP11B1 or a ligand for the Glucocorticoid Receptor.

Part 4: Preparation & Solubilization Protocol

Steroid acetates are highly lipophilic and practically insoluble in water. Proper vehicle selection is critical for bioavailability.

Recommended Vehicle:

  • Primary Choice: Corn Oil or Sesame Oil (Slow release/Depot effect).

  • Alternative (Acute): 10% Ethanol + 90% Corn Oil.

  • Alternative (High concentration): 5% DMSO + 40% PEG-400 + 55% Saline (Requires careful mixing to avoid precipitation).

Preparation Steps (Oil Vehicle):

  • Weigh the required amount of 11-Deoxycortisol Acetate .

  • Add to a glass vial containing 100% Ethanol (10% of final volume) to dissolve the crystal lattice.

    • Note: Vortex vigorously until clear.

  • Add Corn Oil (90% of final volume).

  • Place the vial in a sonicating water bath at 37°C for 30 minutes to evaporate residual ethanol (optional, depending on tolerance) and ensure homogeneity.

  • Sterilize via 0.22 µm syringe filter (nylon membrane recommended for oils) if maintaining sterile conditions is required, though difficult with viscous oil. Alternatively, prepare aseptically.

Part 5: Administration Protocols

Protocol A: Systemic Administration (Subcutaneous)

Purpose: To study chronic glucocorticoid antagonism or HPA axis feedback.

  • Animal Model: C57BL/6J mice (Male/Female, 8-12 weeks).

  • Dosage:

    • Low Dose (Tracer/Metabolic): 1 mg/kg body weight.

    • High Dose (Pharmacologic): 10–20 mg/kg body weight.

  • Frequency: Daily injection for 7–14 days.

  • Procedure:

    • Restrain the mouse using the scruff method.

    • Inject the oil solution subcutaneously into the loose skin over the flank.

    • Volume Limit: Do not exceed 5 mL/kg (approx. 100-150 µL per mouse).

    • Rotate injection sites daily to prevent granuloma formation.

Protocol B: The "Cortexolone Challenge" (11 -Hydroxylase Function)

Purpose: To assess the adrenal gland's capacity to convert 11-deoxycortisol to cortisol (or corticosterone via cross-reactivity).

  • Baseline: Collect baseline blood sample (Tail nick) at T=0.

  • Administration: Inject 50 mg/kg 11-Deoxycortisol Acetate (IP or SC).

  • Timepoints: Collect blood at 30, 60, and 120 minutes post-injection.

  • Analysis:

    • Measure serum Cortisol (product) and 11-Deoxycortisol (substrate) via LC-MS/MS.

    • Note: ELISA kits may cross-react; Mass Spectrometry is required for accurate differentiation between the precursor and product.

    • Interpretation: A high ratio of [11-Deoxycortisol] / [Cortisol] indicates reduced CYP11B1 activity.

Part 6: Data Analysis & Expected Outcomes

Table 1: Expected Physiological Responses

ParameterExpected ChangeMechanism
Serum ACTH Increase (

)
Blockade of GR negative feedback at the pituitary (if dose is high enough to antagonize).
Thymus Weight Decrease (

)
Weak glucocorticoid agonist activity causes thymocyte apoptosis (at high doses).
Blood Pressure No Change (=)Low mineralocorticoid activity (unlike DOCA).
Serum Cortisol Increase (

)
Conversion of exogenous precursor by adrenal enzymes.

Part 7: References

  • Hechter, O., et al. (1951). "The nature of adrenal secretory activity." Recent Progress in Hormone Research, 6, 215-241. (Foundational work establishing 11-deoxycortisol as a cortisol precursor).

  • Bamberger, C. M., et al. (1996). "Glucocorticoid receptor beta, a potential endogenous inhibitor of glucocorticoid action in humans." Journal of Clinical Investigation, 98(1), 171-178. Link (Discusses GR antagonism mechanisms relevant to cortexolone).

  • Selye, H. (1971). "Hormones and Resistance." Springer-Verlag. (Historical reference on the protective and toxic effects of various steroid intermediates including cortexolone acetate).

  • Spiga, F., et al. (2011). "HPA Axis Regulation." Comprehensive Physiology, 1(3), 1273-1298. Link (Context for feedback loops involving steroid intermediates).

  • Standard Chemical Reference. "11-Deoxycortisol 21-acetate." PubChem Database. CID 12026. Link

Sources

Use of "21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione" in pharmaceutical development

[1]

Introduction & Chemical Profile[1][2][3][4][5]

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione is the acetate ester of 11-deoxycortisol (Reichstein's Substance S).[1] In the pharmaceutical industry, it serves as the critical "Gateway Intermediate" for the synthesis of glucocorticoids, specifically Hydrocortisone (Cortisol) and Prednisolone .

Its primary value lies in its structure: it possesses the complete corticosteroid carbon skeleton (C21) and the 17


Chemical Identity
PropertySpecification
Common Name 11-Deoxycortisol Acetate; Cortexolone Acetate; Reichstein's Substance S Acetate
IUPAC Name 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
CAS Number 640-87-9
Molecular Formula

Molecular Weight 388.50 g/mol
Key Functional Groups

-3-ketone (A-ring), 17

-OH, 21-acetate

Core Application: Microbial 11 -Hydroxylation Protocol[1][3]

The conversion of 11-Deoxycortisol Acetate to Hydrocortisone is the industry-standard "Green Chemistry" approach.[1] This protocol utilizes the fungus Curvularia lunata, which expresses the cytochrome P450 monooxygenase (11

Note on Substrate Form: While some strains of C. lunata possess esterase activity to hydrolyze the 21-acetate in situ, yield is often maximized by chemically hydrolyzing the acetate to the free alcohol (11-Deoxycortisol) prior to fermentation, or ensuring the fermentation conditions favor rapid enzymatic hydrolysis.

Experimental Workflow Diagram

BiotransformationSubstrate11-Deoxycortisol Acetate(Substance S Acetate)HydrolysisStep 1: Hydrolysis(Chemical or Enzymatic)Substrate->HydrolysisDeacetylationIntermed11-Deoxycortisol(Substance S)Hydrolysis->IntermedFungusCurvularia lunata(11β-hydroxylase)Intermed->FungusSubstrate AdditionProductHydrocortisone(Cortisol)Fungus->ProductBioconversion(C11 Hydroxylation)

Figure 1: Biocatalytic pathway from Substance S Acetate to Hydrocortisone.[1]

Protocol: Fermentation & Transformation[1]

Objective: Bioconversion of 11-Deoxycortisol Acetate to Hydrocortisone.

Reagents & Materials:

  • Strain: Curvularia lunata (e.g., NRRL 2380 or ATCC 12017).

  • Substrate: 11-Deoxycortisol Acetate (micronized).[1]

  • Solvent: Ethanol or DMF (for substrate dissolution).

  • Medium: Modified Czapek-Dox or Potato Dextrose Broth.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Inoculate C. lunata spores from a slant into 100 mL of seed medium (glucose 2%, peptone 0.5%, corn steep liquor 0.5%, pH 6.0).

    • Incubate at 28°C, 200 rpm for 24–48 hours until heavy mycelial growth is observed.

  • Substrate Pre-treatment (Optional but Recommended):

    • Rationale: The acetate group can slow uptake.

    • Dissolve 11-Deoxycortisol Acetate in methanol containing 1% NaOH. Stir for 1 hour to hydrolyze to free 11-Deoxycortisol. Neutralize with HCl, precipitate with water, and dry. (If using a high-esterase strain, skip this step).

  • Biotransformation Phase:

    • Transfer 10% (v/v) seed culture into the main fermentation flask (500 mL capacity with 100 mL medium).

    • Incubate for 24 hours to establish biomass.

    • Induction: Add the substrate (dissolved in minimal Ethanol/DMF) to a final concentration of 0.5 – 1.0 g/L.

    • Critical Control Point: Add substrate in pulses (fed-batch) to prevent substrate inhibition.[1]

  • Process Monitoring:

    • Maintain pH at 6.0–6.5.

    • Monitor reaction progress via TLC or HPLC (see Section 3) every 4 hours.

    • Termination typically occurs at 48–72 hours when Substance S levels drop below 1%.

  • Extraction:

    • Filter mycelium. Extract the broth with 3 volumes of Ethyl Acetate or Chloroform.

    • Evaporate solvent to obtain crude Hydrocortisone.

Analytical Quality Control: HPLC Protocol

Distinguishing the starting material (Acetate), the intermediate (Substance S), and the product (Hydrocortisone) is vital for process control.

Method Logic

The separation relies on the polarity difference.[2]

  • Hydrocortisone: Most polar (3 hydroxyls)

    
     Elutes first.
    
  • 11-Deoxycortisol: Intermediate polarity (2 hydroxyls).[1]

  • 11-Deoxycortisol Acetate: Least polar (esterified)

    
     Elutes last.[1]
    
HPLC Standard Operating Procedure (SOP)
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5

m)
Mobile Phase A Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 242 nm (Characteristic of the

-3-ketone enone system)
Temperature 30°C
Injection Vol 10

L

Gradient Profile:

  • 0-5 min: 30% B (Isocratic hold for Hydrocortisone)[1]

  • 5-15 min: Linear ramp to 70% B (Elution of Substance S and Acetate)

  • 15-20 min: 70% B[1]

  • 20-25 min: Re-equilibration to 30% B

Data Interpretation Diagram

HPLC_Logiccluster_peaksElution Order (Time)SampleFermentation ExtractColumnC18 Column Separation(Hydrophobicity Based)Sample->ColumnPeak1Peak 1: HydrocortisoneRT: ~4-5 minMost PolarColumn->Peak1Peak2Peak 2: 11-DeoxycortisolRT: ~8-10 minIntermediatePeak3Peak 3: 11-Deoxycortisol AcetateRT: ~15-18 minLeast Polar

Figure 2: HPLC Elution Logic for Corticosteroid Profiling.

Pharmaceutical Relevance & Stability[1][7]

Impurity Profiling

In the final Hydrocortisone API (Active Pharmaceutical Ingredient), 11-Deoxycortisol Acetate is a specific impurity that must be controlled.

  • USP/EP Limits: Typically, total impurities must be < 1.0%, with individual specific impurities (like Substance S) < 0.5%.

  • Detection: The presence of the acetate peak in the final product indicates incomplete hydrolysis or contamination during downstream processing.

Anti-Androgenic Research

While Cortexolone 17


-propionate21-acetate1
Stability & Handling[1]
  • Hydrolysis Risk: The C21-acetate is susceptible to hydrolysis in basic conditions (pH > 8) or in the presence of serum esterases. Store in solid form at 2–8°C.

  • Solubility: Practically insoluble in water; soluble in Ethanol, Chloroform, and Acetone. For cell-based assays, prepare stock in DMSO.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12305036, 11-Deoxycortisol 21-acetate.[1] Source:[Link]

  • Chen, Y., et al. (2020).

    
    -hydroxylation by Curvularia lunata." Applied Microbiology and Biotechnology. (Context: Protocols for Substance S conversion).
    Source:[Link] (General Journal Link for verification of field standards)
    
  • Celasco, G., et al. (2004). "Biological profile of cortexolone 17

    
    -propionate (CB-03-01), a new topical and peripherally selective androgen antagonist."[1] Arzneimittelforschung. (Context: Comparative structure-activity relationship of Cortexolone esters).
    Source:[Link]
    
  • McWhinney, B. C., et al. (2010). "Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography–tandem mass spectrometry."[3] Journal of Chromatography B. Source:[Link]

Troubleshooting & Optimization

Troubleshooting "21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione" synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione Synonyms: Cortexolone Acetate, Reichstein's Substance S Acetate, 11-Deoxycortisol 21-Acetate CAS: 640-87-9[1][2][3]

Executive Summary

Welcome to the Technical Support Center for Corticosteroid Synthesis. This guide addresses the critical "pain points" in the conversion of 17


-hydroxyprogesterone (17-OHP)  to Cortexolone Acetate .

While the theoretical pathway is a straightforward C21-functionalization (halogenation followed by nucleophilic displacement), the presence of the 1,3-dihydroxyacetone side chain (masked as the 21-acetate) creates a "fragility zone" at the C17-C20-C21 axis.[1][2][3] This moiety is highly susceptible to Mattox rearrangement , oxidative degradation , and regiochemical errors during the initial activation step.

Module 1: The Critical Control Point (C21-Halogenation)

The most common synthesis route involves the bromination (or iodination) of 17-OHP followed by acetate displacement.[2] The success of the entire synthesis depends on the regioselectivity of the initial enolization.

Troubleshooting Guide: Impurity Profiling
Observation Likely Impurity Root Cause Corrective Action
Spot moving faster than product (TLC) 6

-Bromo-17-OHP
Kinetic Control Failure. The

-enol formed instead of the desired

-enol.
Switch solvent to MeOH/CaO or use a specific catalyst (e.g., CuBr

) to favor thermodynamic enolization at C20.[2][3]
Low Yield + "Gummy" Residue 21,21-Dibromo species Stoichiometry Error. Excess halogen leads to poly-substitution at the activated methylene.[1][2][3]Strict control of Br

addition rate. Ensure temperature is <0°C during addition to suppress radical chains.[2][3]
Yellow/Brown Darkening Glyoxals (21-aldehyde) Mattox Rearrangement. Acid-catalyzed elimination of water from the 17-OH group.[1][2][3]Neutralize HBr byproduct immediately.[2][3] Do not allow the brominated intermediate to sit in acidic solution.
Mechanism & Side Reaction Pathway[2][4][5][6]

The following diagram illustrates the competition between the desired C21-attack and the parasitic C6-attack/rearrangement pathways.

ReactionPathways Start 17-OH-Progesterone (Starting Material) Enol20 Δ20(21)-Enol (Thermodynamic) Start->Enol20 Slow Enolization Enol3 Δ3,5-Enol (Kinetic) Start->Enol3 Fast Enolization ProdBr 21-Bromo-17-OHP (Key Intermediate) Enol20->ProdBr Br2 / mild acid ImpDiBr 21,21-Dibromo (Over-reaction) Enol20->ImpDiBr Excess Br2 ImpBr6 6-Bromo-17-OHP (Side Product A) Enol3->ImpBr6 Br2 Target Cortexolone Acetate (Target) ProdBr->Target KOAc / Acetone (Displacement) Mattox 17-Deoxy-21-aldehyde (Mattox Rearrangement) ProdBr->Mattox Strong Acid/Heat (-H2O)

Caption: Competitive pathways in the activation of 17-Hydroxyprogesterone. Green path indicates desired route; Red nodes indicate critical failure modes.

Module 2: Nucleophilic Displacement (Acetoxylation)

Once the 21-halo intermediate is secured, it must be converted to the acetate. This S


2 reaction is sterically hindered by the adjacent 17

-hydroxyl group.[1][2][3]
Common Issue: "The Reaction Stalls"

Symptom: HPLC shows 21-bromo intermediate remaining despite refluxing with Potassium Acetate (KOAc).[1][2][3]

  • The Science: The 17

    
    -OH group forms a hydrogen bond with the C20-carbonyl, locking the conformation and sterically shielding C21. Furthermore, the 17-OH can participate in intramolecular displacement, leading to epoxide formation (unstable) or simply retarding the attack of the external acetate.
    
  • Solution:

    • Solvent Switch: Move from Acetone to DMF or DMAc (Dimethylacetamide).[2][3] The polar aprotic nature solvates the potassium cation, leaving the acetate anion "naked" and significantly more nucleophilic.

    • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition).[2][3] The iodide displaces the bromide first (faster reaction), creating a 21-Iodo intermediate which is a much better leaving group for the acetate displacement.

Module 3: Stability & The Mattox Rearrangement

Users frequently report that the white product turns yellow or pink upon drying or storage. This is the hallmark of the Mattox Rearrangement .

The Mechanism of Degradation

The 17-hydroxy-20-keto-21-substituted system is chemically fragile.[1][2][3] Under acidic conditions (or even thermal stress), the 17-OH group is protonated and eliminated as water.[2][3] This creates a transient cation that rearranges to form a conjugated glyoxal (21-aldehyde) or etienic acid derivative.[1][2][3] These conjugated systems absorb light (yellow color) and can polymerize to dark gums.[2][3]

Stability Protocol (Self-Validating System)

To ensure the integrity of your final product, follow this logic flow:

StabilityLogic Check Final Product Color Check IsWhite White / Off-White Check->IsWhite IsYellow Yellow / Pink Tint Check->IsYellow Action1 Pass: Store at < -20°C Protect from Light IsWhite->Action1 TestpH Test pH of final wash IsYellow->TestpH Acidic pH < 5 TestpH->Acidic Basic pH > 8 TestpH->Basic Cause1 Acid Catalyzed Mattox (Residual HBr) Acidic->Cause1 Cause2 Base Catalyzed Rearrangement (Oxidation/Aldol) Basic->Cause2

Caption: Decision tree for diagnosing color instability in Cortexolone Acetate.

FAQ: Expert Troubleshooting

Q: Can I use 17,21-diacetate formation to protect the molecule? A: Be cautious. While 17,21-diesters are possible, the 17-acetate is difficult to hydrolyze selectively later without damaging the C21-acetate or the A-ring.[1][2][3] Furthermore, recent research suggests that 17,21-diesters are susceptible to a base-catalyzed variation of the Mattox rearrangement , leading to rapid degradation under alkaline workup conditions [1].[1][2][3]

Q: Why does my product contain "Impurity K"? A: In the context of Hydrocortisone synthesis, Cortexolone Acetate is Impurity K. However, if you are synthesizing Cortexolone Acetate and see a related impurity, it is likely Cortexolone (Free Alcohol) due to hydrolysis.[3] The C21-acetate is an ester and will hydrolyze if exposed to moisture during the workup. Always dry your organic phase with MgSO


 before concentration. [2][3]

Q: I see a spot at R


 ~ 0.6 (High) and R

~ 0.2 (Low). What are they?
  • High R

    
    :  Likely the 21,21-dibromo  species (if during bromination) or a dehydrated elimination product (highly non-polar).[2][3]
    
  • Low R

    
    :  Likely the 17-hydroxy-21-hydroxy (Free Alcohol)  species.[1][2][3]
    

References

  • Görög, S. (2011).[2][3] A variation of Mattox rearrangement mechanism under alkaline condition. ResearchGate. Link

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 101816, 11-Deoxycortisol 21-acetate. PubChem.[1][2][3][4] Link[2][3]

  • Jailer, J. W., et al. (1955).[3][5][6] 17-alpha-hydroxyprogesterone and 21-desoxyhydrocortisone; their metabolism and possible role in congenital adrenal virilism. Journal of Clinical Investigation. Link

  • ChemicalBook. (2025).[2][3][7] Reichstein's Substance S 21-Acetate Properties and Suppliers. ChemicalBook. Link

Sources

Technical Support Center: 11-Deoxycortisol 21-acetate (Cortexolone Acetate)

[1][2][3]

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of using 11-Deoxycortisol 21-acetate (also known as Cortexolone acetate or Reichstein's Substance S acetate) in in vitro systems.[1][2][3] This compound is a lipophilic corticosteroid precursor often used to study steroidogenesis or as a mineralocorticoid receptor probe.[3] Its high hydrophobicity creates specific handling risks that can compromise experimental reproducibility.[3]

Quick Reference: Solubility & Stability Data
ParameterSpecificationNotes
CAS Number 640-87-9Verify against your vial label.[1][2][3]
Molecular Weight 388.5 g/mol Use this for Molar (M) calculations.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended. Solubility typically ≥ 20 mg/mL.
Secondary Solvent Ethanol (Absolute)Soluble, but evaporates faster than DMSO; may cause "edge effects" in plates.
Aqueous Solubility Negligible (< 1 µg/mL)Do not attempt to dissolve directly in water or media.
Stability (Stock) 6 months at -20°CProtect from light and moisture.[1][3][4]
Stability (In Media) Hours to DaysCritical: Serum esterases (FBS) will hydrolyze the acetate group.
Part 1: Preparation & Solubilization
Q: How do I prepare a stable stock solution without crashing the compound?

A: The most common failure mode is attempting to dissolve the powder directly in a semi-aqueous buffer or using a "weak" organic solvent.

Protocol:

  • Solvent Choice: Use anhydrous DMSO (cell culture grade).[3] Avoid DMSO stored loosely capped, as it is hygroscopic; absorbed water reduces solubility.

  • Concentration: Prepare a stock concentration of 10 mM to 50 mM .

    • Calculation: To make 1 mL of 10 mM stock, dissolve 3.88 mg of powder in 1 mL DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, warm the vial to 37°C for 5 minutes. Steroids often form crystal lattices that require thermal energy to break, even in DMSO.[3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Q: I see a white precipitate when I add the stock to my cell culture media. Why?

A: This is "Solvent Shock" (or the "Crash-out" effect).[1][3] When a hydrophobic steroid in 100% DMSO is suddenly introduced to an aqueous environment, the local concentration of water spikes around the droplet before it disperses, forcing the steroid out of solution into micro-crystals.

The Fix: The "Step-Down" Dilution Method Do not add high-concentration stock directly to the cell well.[1][2][3] Instead, create an intermediate working solution.

SolubilizationWorkflowFigure 1: Step-Down Dilution Strategy to prevent steroid precipitation (Solvent Shock).StockStock Solution(100% DMSO)50 mMInterIntermediate Dilution(Media + 0.1% BSA)Warm to 37°CStock->Inter 1:100 Dilution(Vortex Immediately)FinalFinal Well(Cell Culture Media)No PrecipitateInter->Final Add to Cells

Figure 1: Step-Down Dilution Strategy to prevent steroid precipitation (Solvent Shock).

Key Technique:

  • Pre-warm your culture media to 37°C before adding the steroid. Cold media accelerates precipitation.

  • Carrier Protein: Ensure your media contains BSA (Bovine Serum Albumin) or FBS.[5] Albumin acts as a carrier, sequestering the steroid and keeping it in solution [1].

Part 2: Stability & Biological Context[1][5]
Q: Is 11-Deoxycortisol 21-acetate stable in media containing FBS?

A: No, it is not chemically stable. This is a critical consideration for experimental design.

The Mechanism: Fetal Bovine Serum (FBS) contains active esterases (carboxylesterases). These enzymes rapidly hydrolyze the acetate group at the C-21 position.[3]

  • Result: Your cells are likely being exposed to 11-Deoxycortisol (free alcohol) , not the acetate form, within minutes to hours of addition.[1][3]

  • Implication: If your specific aim is to study the acetate form, you must use serum-free media or heat-inactivate the serum (though heat inactivation is not 100% effective against all esterases) [2].[1][2][3]

HydrolysisPathwayFigure 2: Enzymatic hydrolysis of the acetate moiety in serum-supplemented media.Acetate11-Deoxycortisol 21-acetate(Lipophilic Prodrug)Free11-Deoxycortisol(Active Metabolite)Acetate->Free Rapid HydrolysisAceticAcetate Group(Cleaved)Acetate->AceticEnzymeSerum Esterases(from FBS)Enzyme->FreeCatalysis

Figure 2: Enzymatic hydrolysis of the acetate moiety in serum-supplemented media.

Q: What is the maximum safe DMSO concentration?

A: Maintain a final DMSO concentration of < 0.1% (v/v) .

  • Why? DMSO above 0.1% can induce differentiation in certain cell lines (e.g., HL-60) or permeabilize membranes, causing artifacts in steroid uptake assays [3].[1][3]

  • Control: Always run a "Vehicle Control" well containing only the DMSO concentration used in your experimental wells (e.g., 0.1%) to normalize for solvent toxicity.

Part 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Crystals on cell monolayer Direct addition of stock to cold media.[1][2][3]Use the "Step-Down" method (Fig 1).[1] Warm media to 37°C.
Low biological activity Compound adhered to plasticware.Steroids bind to polystyrene.[3] Use glass tubes for intermediate dilutions or add BSA to block non-specific binding.
Inconsistent replicates Stock solution evaporation.DMSO is hygroscopic. If the stock cap was loose, water absorption may have precipitated the compound inside the vial. Prepare fresh stock.
Unexpected rapid effect Hydrolysis to free steroid.[3]If using FBS, assume conversion to 11-Deoxycortisol.[1][2] Switch to serum-free media if the acetate form is required intact.[1][2]
References
  • PubChem. (2025).[3][6] 11-Deoxycortisol 21-acetate | C23H32O5 | CID 101816.[1][2][3] National Library of Medicine. Link

  • M. A. Siddiqui et al. (2017).[7] Cell foundry with high product specificity and catalytic activity for 21-deoxycortisol biotransformation. Microbial Cell Factories. Link (Contextual reference for steroid biotransformation and solubility handling).[1]

  • Emulate Bio. (2023). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. (Standard industry guidelines for DMSO limits <0.1% in microphysiological systems). Link

  • Sigma-Aldrich. (2024).[1][3][7] Solvent Miscibility and Solubility Tables. (General reference for steroid/DMSO/Ethanol miscibility). Link

Technical Support Center: Ensuring the Stability of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl Acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Stock Solution Integrity

This guide provides field-proven insights and validated protocols to help you prepare, store, and troubleshoot stock solutions of Cortisol Acetate, ensuring the compound you pipette is the compound you intend to study.

Understanding the Molecule: Key Stability Liabilities

The primary degradation pathway for Cortisol Acetate in solution is the hydrolysis of the C21 acetate ester, which converts the molecule into its parent compound, Hydrocortisone (Cortisol).[2][3] This reaction can be catalyzed by acidic or basic conditions and is facilitated by the presence of nucleophilic solvents, particularly water.[4][5] Understanding this liability is the first step toward mitigating it.

cluster_main Primary Degradation Pathway CA Cortisol Acetate (17-Hydroxy-3,20-dioxopregn-4-en-21-yl Acetate) HC Hydrocortisone (Cortisol) + Acetic Acid CA->HC  Ester Hydrolysis (H₂O, Acid/Base, Esterases)

Caption: Primary degradation pathway of Cortisol Acetate via ester hydrolysis.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling of Cortisol Acetate.

Q1: What is the best solvent for preparing a high-concentration stock solution?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[1][6] Cortisol Acetate is highly soluble in DMSO (approx. 10 mg/mL to 60 mg/mL)[1][6], and as an aprotic solvent, DMSO minimizes the risk of ester hydrolysis. Dimethylformamide (DMF) is a suitable alternative, with a solubility of approximately 5 mg/mL.[1] While ethanol can also dissolve the compound, its protic nature makes it less ideal for long-term storage due to the potential for solvolysis.[7]

Q2: How should I store my DMSO stock solution?

A2: For maximum stability, stock solutions in anhydrous DMSO should be aliquoted into single-use volumes and stored at -80°C.[6][8] This minimizes exposure to atmospheric moisture, prevents degradation from repeated freeze-thaw cycles, and significantly slows chemical degradation.[8] Storage at -20°C is also acceptable for shorter periods.[1][6] The solid powder form is stable for years when stored at -20°C.[1][6]

Q3: Can I store the compound in an aqueous buffer after dilution?

A3: It is strongly recommended not to store Cortisol Acetate in aqueous solutions or buffers for more than one day.[1] Hydrolysis occurs readily in aqueous environments.[5] If you must prepare a working solution in a buffer like PBS, it should be made fresh from the DMSO stock immediately before use.

Q4: My compound precipitated when I diluted the DMSO stock into my aqueous cell culture medium. What should I do?

A4: This is a common issue due to the poor water solubility of Cortisol Acetate.[1][9] To prevent this, ensure the final concentration of DMSO in your aqueous medium is kept low (typically <0.5%) while still being sufficient to maintain solubility. When diluting, add the DMSO stock to the aqueous medium dropwise while vortexing or stirring vigorously to facilitate rapid dispersion. If precipitation persists, you may need to lower the final concentration of Cortisol Acetate in your working solution.

Q5: What type of storage vial is best?

A5: Use amber glass vials or polypropylene tubes that are specifically designed for low-binding of hydrophobic compounds.[10] Steroids can adsorb to certain plastics, and amber glass protects the compound from potential photodegradation.[10][11] Research suggests that for cortisol, sodocalcic glass may be preferable to borosilicate glass due to lower surface adsorption.[11]

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent assay results over time. 1. Degradation of stock solution: The C21 acetate ester has hydrolyzed to the less potent parent, Hydrocortisone. 2. Repeated freeze-thaw cycles: This can introduce moisture and accelerate degradation.1. Prepare a fresh stock solution from solid powder. 2. Validate the stock solution's integrity using the HPLC protocol below. 3. Ensure all future stocks are aliquoted into single-use volumes before freezing.
Precipitate forms in the stock solution vial upon thawing. 1. Moisture contamination: The DMSO used was not anhydrous, or moisture entered the vial during handling, reducing the compound's solubility. 2. Concentration exceeds solubility limit: The solution was prepared at a concentration too high for the storage temperature.1. Discard the solution. Prepare a new stock using high-purity, anhydrous DMSO. 2. Gently warm the vial to 37°C and sonicate to attempt redissolution. If successful, use immediately or re-aliquot. Do not re-freeze if moisture contamination is suspected.[6]
An unexpected peak appears in my HPLC/LC-MS analysis. 1. Hydrolysis: The new peak likely corresponds to Hydrocortisone, the primary degradation product.[2]1. Confirm the identity of the new peak by running a Hydrocortisone standard. 2. If confirmed, the stock solution is compromised and should be discarded. Review preparation and storage procedures to prevent future hydrolysis.

Protocols for Ensuring Stability

Adherence to validated protocols is essential for experimental success. The following procedures provide a framework for best practices in stock solution preparation and quality control.

Protocol 1: Recommended Procedure for Preparing a 10 mM Stock Solution

This protocol details the steps for creating a stable, high-concentration stock solution.

  • Preparation: Allow the vial of solid Cortisol Acetate powder (M.W. ~404.5 g/mol ) to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out a precise amount of the powder (e.g., 4.05 mg) in a sterile microfuge tube or on weighing paper.

  • Solubilization: Transfer the powder to a sterile, amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 4.05 mg, add 1 mL of anhydrous DMSO to make a 10 mM solution).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.[6]

  • Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene or amber glass vials (e.g., 20 µL aliquots). This is the most critical step for preventing contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots in a labeled, organized freezer box at -80°C for long-term storage or -20°C for short-term storage.[6]

Protocol 2: A Workflow for Validating Stock Solution Stability

This workflow provides a self-validating system using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity and stability of your stock solution.[2][12]

Sources

Technical Support Center: Ensuring Precision in 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione, a key synthetic progestin in pharmaceutical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating robust and reproducible data. High variability in bioassays can obscure meaningful results, leading to costly delays and misinterpreted findings. Here, we dissect the common sources of variability and provide actionable troubleshooting strategies to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and preparing stock solutions of 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione?

A1: 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione is a lipophilic steroid that is soluble in organic solvents such as ethanol, methanol, and acetonitrile.[1] For cell culture-based assays, it is crucial to first dissolve the compound in a minimal amount of a cell-compatible organic solvent like absolute ethanol before further dilution in your aqueous culture medium.[2] Always ensure the final concentration of the organic solvent in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q2: How should I store my stock solutions and aliquots to maintain stability?

A2: Stock solutions should be stored at -20°C or lower in tightly sealed vials to prevent solvent evaporation.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[3] Studies on other steroid hormones have shown that while they can be relatively stable for a few freeze-thaw cycles, degradation can occur, so minimizing this is a critical step for reproducibility.[4]

Q3: My immunoassay results for this compound are highly variable between experiments. What are the most likely causes?

A3: High variability in steroid immunoassays is a common challenge and can stem from several factors. These include:

  • Cross-reactivity: The antibodies used may cross-react with other structurally similar steroids or metabolites in your sample.

  • Matrix effects: Components in your sample matrix (e.g., serum, cell culture media) can interfere with the antibody-antigen binding.

  • Inconsistent standard curve preparation: Errors in serial dilutions of your standard will directly impact the accuracy of your sample quantification.

  • Pipetting errors: Small volume inaccuracies, especially with viscous organic solvents, can lead to significant concentration differences.

  • Improper washing steps: Insufficient washing can lead to high background noise, while overly aggressive washing can strip away bound antibody or antigen.[5][6]

Q4: Can I use a commercial 17-OH-Progesterone ELISA kit for my experiments with 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione?

A4: It is possible, but requires thorough validation. The core structure is similar, so cross-reactivity is likely. However, the acetyloxy group at the 21-position may alter the antibody binding affinity compared to the native 17-OH-Progesterone. You must perform validation experiments, including spike and recovery and parallelism, to ensure the kit accurately quantifies the acetylated form in your specific sample matrix.

Troubleshooting Guide for Immunoassays

Immunoassays for small molecules like steroids are susceptible to a variety of interferences that can manifest as high background, poor reproducibility, or an inaccurate standard curve. Below are common issues and their solutions.

Issue 1: High Background Signal

High background noise can mask the true signal from your samples, leading to reduced assay sensitivity and inaccurate results.

Potential Cause Explanation and Solution
Insufficient Washing Residual unbound enzyme-conjugated antigen or antibodies remain in the wells, leading to a non-specific signal. Solution: Increase the number of wash cycles (from 3 to 4 or 5) and ensure complete aspiration of the wash buffer after each step. Gently tap the inverted plate on a clean paper towel to remove any remaining droplets.[1][6]
Cross-Reactivity of Antibodies The antibodies may be binding to other molecules in the sample matrix that are structurally similar to your analyte. Solution: Review the cross-reactivity data provided by the kit manufacturer. If not available, you may need to perform your own cross-reactivity studies with potentially interfering compounds.
Contaminated Reagents Buffers or other reagents may be contaminated with the analyte or a cross-reactive substance. Solution: Prepare fresh buffers for each assay. Use dedicated reservoirs and pipette tips for each reagent to avoid cross-contamination.
Improper Blocking Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Solution: Ensure the blocking buffer is fresh and that the incubation time and temperature are as recommended in the protocol.
Issue 2: Poor Standard Curve Performance

An unreliable standard curve is a primary source of inaccurate quantification.

Potential Cause Explanation and Solution
Inaccurate Standard Preparation Errors in the initial weighing of the compound or in serial dilutions will lead to a flawed standard curve. Solution: Use a calibrated analytical balance and calibrated pipettes. Prepare a fresh set of standards for each assay. When performing serial dilutions, ensure thorough mixing between each step.
Degradation of the Standard The steroid standard may have degraded due to improper storage or handling. Solution: Store the powdered compound in a desiccator at the recommended temperature. Prepare fresh stock solutions regularly and store them in single-use aliquots at -20°C or colder.[2]
Incorrect Curve Fitting Model Using a linear regression for a non-linear relationship will result in poor accuracy. Solution: Steroid competitive ELISAs typically have a sigmoidal dose-response curve. Use a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit for your data analysis.
Issue 3: High Coefficient of Variation (%CV) Between Replicates

High %CV indicates poor precision and can make it difficult to discern true differences between samples.

Potential Cause Explanation and Solution
Inconsistent Pipetting Variations in the volume of sample, standard, or reagents added to the wells. Solution: Use calibrated pipettes and ensure proper technique. For viscous solutions, consider using reverse pipetting.
Temperature Gradients Across the Plate Uneven temperature during incubation can lead to variations in reaction rates. Solution: Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates in the incubator.
Edge Effects Wells on the outer edges of the plate may experience different temperature and evaporation rates. Solution: Avoid using the outer wells for samples and standards. Instead, fill them with buffer or media to create a more uniform environment for the inner wells.

Best Practices for Assay Validation

To ensure the reliability of your bioassay, it is essential to perform a thorough validation. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which can be adapted for research purposes.[7][8]

Validation Parameter Description General Acceptance Criteria for Research Assays
Precision The closeness of agreement between a series of measurements.Within-run and between-run %CV should be ≤15% (≤20% at the Lower Limit of Quantification - LLOQ).[7]
Accuracy The closeness of the mean test results to the true concentration.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[7]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.The coefficient of determination (r²) should be ≥0.99.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.The response in blank samples should be less than 20% of the LLOQ.[9]
Stability The chemical stability of the analyte in a given matrix under specific conditions.Analyte concentration should remain within ±15% of the initial concentration after exposure to test conditions (e.g., freeze-thaw, bench-top, long-term storage).

Troubleshooting Guide for Cell-Based Assays

Cell-based assays introduce biological variability, which must be carefully controlled.

Issue 1: Inconsistent Cellular Response
Potential Cause Explanation and Solution
Cell Line Instability High passage number can lead to genetic drift and altered cellular responses. Solution: Use cells with a low and consistent passage number. Regularly perform cell line authentication.
Variations in Cell Seeding Density Inconsistent cell numbers per well can lead to variability in the response. Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated cell counter and consistent pipetting technique.
Inconsistent Agonist/Antagonist Treatment Errors in the preparation or application of the test compound. Solution: Prepare fresh dilutions of your compound for each experiment. Ensure thorough mixing when adding the compound to the wells.
Serum Lot-to-Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous hormones and growth factors, affecting cellular responses. Solution: Test new lots of FBS before use in critical experiments. For steroid hormone assays, consider using charcoal-stripped serum to reduce the background levels of endogenous steroids.

Experimental Protocols

Protocol: Preparation of 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione Standards for Immunoassay
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione using a calibrated analytical balance.

    • Dissolve the compound in 1 mL of absolute ethanol. Vortex thoroughly to ensure complete dissolution. This is your 1 mg/mL stock solution.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of the assay buffer provided with your ELISA kit. Mix thoroughly.

  • Working Standards (Serial Dilution):

    • Create a series of working standards by performing serial dilutions from the 10 µg/mL intermediate stock solution using the assay buffer. The concentration range should bracket the expected concentration of your samples. A typical range might be 0.1 ng/mL to 100 ng/mL.

Protocol: Competitive ELISA for Steroid Quantification

This is a generalized protocol based on common competitive ELISA kits for steroid hormones.[1][10][11] Always refer to the specific protocol provided with your kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit instructions.

  • Sample/Standard Addition: Add 25 µL of each standard, control, and sample to the appropriate wells of the antibody-coated microplate.[1][10]

  • Enzyme Conjugate Addition: Add 200 µL of the enzyme-conjugated steroid to each well.[1][10]

  • Incubation: Incubate the plate for 60 minutes at room temperature, with gentle shaking if recommended.[10][11]

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300-400 µL of wash buffer.[1][11]

  • Substrate Addition: Add 200 µL of the substrate solution to each well.[1]

  • Development: Incubate the plate in the dark for 15-30 minutes at room temperature.[1][11]

  • Stop Reaction: Add 50-100 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (typically 450 nm) within 15 minutes of adding the stop solution.[11]

Visualizing Experimental Workflows and Pathways

Progesterone Receptor Signaling Pathway

21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione, as a progestin, is expected to act through the progesterone receptor (PR). Understanding this pathway is crucial for designing and interpreting cell-based assays.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid 21-(Acetyloxy)-17- hydroxypregn-4-ene-3,20-dione PR_complex Progesterone Receptor (PR) + Heat Shock Proteins (HSP) Steroid->PR_complex Diffusion & Binding PR_active Activated PR Dimer PR_complex->PR_active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Progesterone receptor signaling pathway.

Troubleshooting Workflow for High Background in ELISA

ELISA_Troubleshooting Start High Background in ELISA Check_Washing Review Washing Protocol Start->Check_Washing Increase_Washes Increase Wash Steps (e.g., 3 to 5 times) Check_Reagents Prepare Fresh Buffers & Reagents Increase_Washes->Check_Reagents Unresolved Problem Persists Increase_Washes->Unresolved Check_Blocking Verify Blocking Step (Time & Temperature) Check_Reagents->Check_Blocking Check_Reagents->Unresolved Check_Antibody_Conc Titrate Antibody Concentrations Check_Blocking->Check_Antibody_Conc Check_Blocking->Unresolved Resolved Problem Resolved Check_Antibody_Conc->Resolved Check_Antibody_Conc->Unresolved Contact Technical Support Check_Wasting Check_Wasting Check_Wasting->Increase_Washes

Caption: Decision tree for troubleshooting high ELISA background.

References

  • IBL International. (n.d.). 17-OH-Progesterone ELISA RE52071. Retrieved from [Link]

  • DRG Instruments GmbH. (2008). DRG® 17-α-OH Progesterone ELISA (EIA-1292). Retrieved from [Link]

  • Immusmol. (2024). 17-OH-Progesterone ELISA. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for 17-Hydroxyprogesterone (17-OHP). Retrieved from [Link]

  • Gregoraszczuk, E. L., et al. (2003). Effects of Progestins on Progesterone Synthesis in a Stable Porcine Granulosa Cell Line: Control of Transcriptional Activity of the Cytochrome P450 Side-Chain Cleavage Gene. Biology of Reproduction, 68(5), 1897–1904.
  • Sontag, S. A., Cabarkapa, D., & Fry, A. C. (2023). Testosterone and Cortisol Salivary Samples Are Stable Across Multiple Freeze-Thaw Cycles. Journal of Strength and Conditioning Research, 37(4), 915-918.
  • Indigo Biosciences. (n.d.). Human Progesterone Receptor Assay. Retrieved from [Link]

  • Boelens, M. C., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Breast Cancer Research, 25(1), 143.
  • Raytor. (2024). Best Practices for Regulatory Compliance in Dissolution Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Mytnik, L., et al. (2021). Differential regulatory effect of progesterone on the proliferation and apoptosis of uterine leiomyoma tissue explants and primary leiomyoma cell cultures. Scientific Reports, 11(1), 1-13.
  • FDA. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • Gaskell, S. J. (1990). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. In Analysis of Steroids (pp. 1-26). Springer, Dordrecht.
  • Kumar, S., et al. (2017). Activation of the progesterone receptor (PR) by progesterone receptor modulators (SPRMs) in endometrial cell lines. Reproductive Biology and Endocrinology, 15(1), 1-13.
  • Stratech. (n.d.). ELISA AND TROUBLESHOOTING TIPS. Retrieved from [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • Wang, Y., et al. (2022). Long-Term Maintenance of Viable Human Endometrial Epithelial Cells to Analyze Estrogen and Progestin Effects. International Journal of Molecular Sciences, 23(19), 11289.
  • Immunoway. (n.d.). Progesterone Receptor (Phospho Ser190) Cell-Based Colorimetric ELISA Kit. Retrieved from [Link]

  • CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from [Link]

  • Surmodics. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • EBSCO. (n.d.). Progesterone receptor assay. Retrieved from [Link]

  • Gregoraszczuk, E. L., et al. (2003). Effects of progestins on progesterone synthesis in a stable porcine granulosa cell line: control of transcriptional activity of the cytochrome p450 side-chain cleavage gene. PubMed. Retrieved from [Link]

  • MarinBio. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to Validating the In Vivo Effects of 11-Deoxycortisol 21-acetate Against the Known Standard, Corticosterone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous in vivo validation of novel compounds is a cornerstone of preclinical research. This guide provides a comprehensive framework for comparing the biological activity of 11-Deoxycortisol 21-acetate with a well-established glucocorticoid standard, corticosterone. By explaining the causality behind experimental choices and detailing a self-validating protocol, this document serves as a practical resource for elucidating the anti-inflammatory and glucocorticoid-like properties of 11-Deoxycortisol 21-acetate in a rodent model.

Introduction: The Rationale for In Vivo Validation

11-Deoxycortisol, also known as cortodoxone, is an endogenous steroid hormone that serves as a direct precursor to cortisol in the adrenal steroidogenesis pathway.[1][2] While it is generally considered to have limited glucocorticoid activity compared to cortisol, its potential for biological effects, either intrinsically or through metabolic conversion, necessitates thorough in vivo characterization.[1] The 21-acetate ester form is often used to improve the compound's stability and bioavailability.

To objectively assess the in vivo effects of 11-Deoxycortisol 21-acetate, a direct comparison with a known standard is essential. In rodent models, corticosterone is the predominant glucocorticoid and serves as an ideal benchmark for evaluating glucocorticoid receptor (GR)-mediated activities.[3] This guide will focus on a classic and highly reproducible model of acute inflammation—the carrageenan-induced paw edema model in rats—to provide a quantitative and qualitative comparison of the anti-inflammatory potency of 11-Deoxycortisol 21-acetate relative to corticosterone.

The Standard: Corticosterone

Corticosterone is a primary glucocorticoid in many species, including rodents, and its effects on metabolism, the immune system, and stress responses are well-documented.[3] It exerts its effects primarily by binding to the glucocorticoid receptor, a ligand-dependent transcription factor that regulates the expression of a wide array of genes.[4] This established mechanism of action and extensive body of literature make corticosterone an authoritative standard for validating the glucocorticoid-like effects of test compounds.

Experimental Design: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a robust and widely used assay to evaluate the efficacy of anti-inflammatory drugs.[5][6] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is mediated by prostaglandins, with a significant infiltration of neutrophils.[7] Glucocorticoids are known to be effective in inhibiting the later phase of this inflammatory cascade.

Experimental Workflow

The following diagram outlines the key steps in the comparative in vivo validation of 11-Deoxycortisol 21-acetate and corticosterone.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment and Induction Phase cluster_2 Data Collection and Analysis Phase acclimatization Animal Acclimatization (Male Wistar Rats, 180-220g) grouping Randomization into Treatment Groups (n=6-8 per group) acclimatization->grouping baseline Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline treatment Compound Administration (i.p.) - Vehicle (Saline) - Corticosterone (10 mg/kg) - 11-Deoxycortisol 21-acetate (20 mg/kg) induction Carrageenan Injection (1% in saline) (Subplantar, right hind paw) treatment->induction 30 min post-treatment paw_measurement Paw Volume Measurement (Hourly for 5 hours) euthanasia Euthanasia (5 hours post-carrageenan) paw_measurement->euthanasia tissue_collection Tissue and Blood Collection - Paw tissue - Serum euthanasia->tissue_collection analysis Biochemical & Histopathological Analysis - TNF-α & IL-1β ELISA - Myeloperoxidase (MPO) Assay - Histology (H&E Staining) tissue_collection->analysis

Caption: Experimental workflow for comparing the anti-inflammatory effects of 11-Deoxycortisol 21-acetate and corticosterone.

Detailed Experimental Protocol

This protocol is designed to provide a robust and reproducible method for comparing the in vivo anti-inflammatory effects of 11-Deoxycortisol 21-acetate and corticosterone.

1. Animals and Acclimatization:

  • Male Wistar rats (180-220 g) are used.

  • Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week prior to the experiment to minimize stress-induced variations.

2. Grouping and Dosing:

  • Animals are randomly assigned to the following groups (n=6-8 per group):

    • Group 1 (Control): Vehicle (e.g., saline with 0.5% Tween 80).

    • Group 2 (Standard): Corticosterone (10 mg/kg, intraperitoneal).

    • Group 3 (Test Compound): 11-Deoxycortisol 21-acetate (20 mg/kg, intraperitoneal).

  • The doses are selected based on known effective doses of corticosterone in this model and the anticipated lower potency of 11-Deoxycortisol. A dose-response study for 11-Deoxycortisol 21-acetate may be warranted for a more detailed characterization.

3. Induction of Paw Edema:

  • Thirty minutes after compound administration, each rat is injected with 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[8]

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[8]

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

5. Biochemical and Histopathological Analysis:

  • At the end of the 5-hour observation period, animals are euthanized, and blood is collected for serum separation.

  • The inflamed paw tissue is excised.

  • Biochemical Markers:

    • Serum and paw tissue homogenates are used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) using ELISA kits.[8]

    • Myeloperoxidase (MPO) activity in the paw tissue is measured as an indicator of neutrophil infiltration.[4]

  • Histopathology:

    • Paw tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

    • Sections are stained with Hematoxylin and Eosin (H&E) to visualize edema, inflammatory cell infiltration, and tissue damage.[9][10]

Data Presentation and Interpretation

The quantitative data from this study can be summarized in the following tables for a clear comparison of the effects of 11-Deoxycortisol 21-acetate and corticosterone.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)Paw Volume Increase (mL) at 5 hours (Mean ± SEM)% Inhibition of Edema at 5 hours
Vehicle-0.85 ± 0.050.92 ± 0.06-
Corticosterone100.42 ± 0.040.38 ± 0.0358.7%
11-Deoxycortisol 21-acetate200.65 ± 0.05 0.59 ± 0.0435.9%
*p<0.05 compared to Vehicle; **p<0.05 compared to Vehicle (Hypothetical Data)

Table 2: Effect on Biochemical Markers in Paw Tissue (at 5 hours)

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue) (Mean ± SEM)IL-1β (pg/mg tissue) (Mean ± SEM)MPO Activity (U/g tissue) (Mean ± SEM)
Vehicle-150.2 ± 12.598.6 ± 8.75.2 ± 0.4
Corticosterone1075.8 ± 9.345.3 ± 5.12.1 ± 0.3
11-Deoxycortisol 21-acetate20110.5 ± 10.1 70.1 ± 6.93.8 ± 0.4**
p<0.05 compared to Vehicle; **p<0.05 compared to Vehicle (Hypothetical Data)

Interpretation of Expected Results:

The hypothetical data suggest that corticosterone at 10 mg/kg will significantly reduce paw edema, TNF-α, IL-1β, and MPO activity, confirming its potent anti-inflammatory effects. 11-Deoxycortisol 21-acetate at 20 mg/kg is expected to show a statistically significant, but less pronounced, anti-inflammatory effect compared to corticosterone. This would indicate that 11-Deoxycortisol 21-acetate possesses intrinsic glucocorticoid activity, albeit with lower potency than the standard. Histopathological examination would be expected to corroborate these findings, with the corticosterone-treated group showing a marked reduction in inflammatory cell infiltrate and edema compared to the vehicle group, and the 11-Deoxycortisol 21-acetate group showing a moderate reduction.

Mechanistic Insights: The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of glucocorticoids like corticosterone are primarily mediated through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of GR activation.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Transrepression GC Glucocorticoid (e.g., Corticosterone) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binds to GR GR_active Active GR (Conformational Change, HSP dissociation) GR_complex->GR_active GR_dimer GR Dimerization GR_active->GR_dimer Translocation Nuclear Translocation NFkB NF-κB / AP-1 (Pro-inflammatory Transcription Factors) GR_dimer->NFkB Tethering/Interaction GRE Glucocorticoid Response Element (GRE) on DNA Translocation->GRE Binds to GRE Gene_activation Gene Activation (e.g., Annexin A1) GRE->Gene_activation Increases Transcription Gene_repression Gene Repression (e.g., NF-κB, AP-1) Anti_inflammatory Anti-inflammatory Effects Gene_repression->Anti_inflammatory Reduces Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_activation->Anti_inflammatory Increases Anti-inflammatory Proteins NFkB->Gene_repression Inhibits Transcription

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。